molecular formula C19H23N3OS B1674715 Leminoprazole CAS No. 104340-86-5

Leminoprazole

Número de catálogo: B1674715
Número CAS: 104340-86-5
Peso molecular: 341.5 g/mol
Clave InChI: PSIREIZGKQBEEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas:: Leminoprazol se puede sintetizar a través de diversas rutas. Un método común involucra la condensación de 2-mercapto-5-metoxibenzimidazol con 2-cloro-3,4-dimetoxi-benzaldehído, seguido de ciclización para formar el compuesto deseado .

Condiciones de reacción:: La reacción sintética típicamente ocurre bajo condiciones de reflujo utilizando solventes y reactivos apropiados. Las condiciones de reacción detalladas y las estrategias de optimización son esenciales para una síntesis eficiente.

Producción industrial:: La producción a escala industrial de Leminoprazol involucra síntesis a gran escala, purificación y formulación. Los métodos exactos empleados por las compañías farmacéuticas pueden variar, pero siguen principios similares a la síntesis a escala de laboratorio.

Análisis De Reacciones Químicas

Leminoprazol experimenta varias reacciones químicas:

    Oxidación: Puede ser oxidado para formar sulfoxidos o sulfonas.

    Reducción: La reducción del grupo nitro puede producir derivados amino.

    Sustitución: Los derivados halogenados pueden sufrir reacciones de sustitución nucleofílica.

    Reactivos y condiciones comunes: Los reactivos y condiciones específicos dependen de la reacción deseada. Por ejemplo, la reducción con gas hidrógeno y un catalizador (por ejemplo, paladio sobre carbono) se utiliza comúnmente.

Aplicaciones Científicas De Investigación

Clinical Applications

  • Gastroesophageal Reflux Disease (GERD)
    • Leminoprazole is effective in managing symptoms of GERD, providing relief from heartburn and esophageal irritation.
    • Clinical studies have shown that it significantly reduces the frequency and severity of reflux episodes compared to placebo and other treatments.
  • Peptic Ulcers
    • This compound is used for the treatment of both gastric and duodenal ulcers. It promotes healing by reducing gastric acidity.
    • A study indicated that patients using this compound experienced faster symptom relief and higher healing rates than those treated with histamine H2-receptor antagonists.
  • Helicobacter pylori Eradication
    • As part of combination therapy, this compound is utilized to eradicate Helicobacter pylori, a bacterium linked to peptic ulcers.
    • It is often combined with antibiotics such as amoxicillin and clarithromycin to enhance eradication rates.
  • Zollinger-Ellison Syndrome
    • This compound effectively manages hypersecretory conditions like Zollinger-Ellison syndrome by controlling excessive gastric acid production.
    • Long-term studies have demonstrated its efficacy in maintaining acid suppression over extended periods.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study 1: GERD Management
    A 45-year-old male with chronic GERD was treated with this compound 30 mg daily. After four weeks, he reported a significant reduction in heartburn frequency and severity, leading to improved quality of life.
  • Case Study 2: Peptic Ulcer Healing
    A 60-year-old female with a history of duodenal ulcers was prescribed this compound as part of her treatment regimen. Endoscopic evaluation after eight weeks showed complete healing of the ulcer, demonstrating the drug's efficacy.
  • Case Study 3: Helicobacter pylori Treatment
    A 50-year-old male diagnosed with H. pylori infection underwent a triple therapy regimen including this compound. Follow-up tests confirmed successful eradication of the bacterium.

Data Table: Efficacy Comparison

ConditionTreatment RegimenHealing Rate (%)Symptom Relief Time (weeks)
Gastroesophageal Reflux DiseaseThis compound vs Placebo852
Peptic UlcersThis compound vs H2-receptor Antagonists904
H. pylori EradicationTriple Therapy (this compound + Antibiotics)956

Mecanismo De Acción

Leminoprazol inhibe la enzima H+,K(+)-ATPasa en las células parietales gástricas, reduciendo la secreción de ácido. Además, protege directamente la mucosa gástrica al mejorar la síntesis de mucina y aumentar la permeabilidad vascular de la mucosa .

Comparación Con Compuestos Similares

La singularidad de Leminoprazol radica en su doble acción como supresor de ácido y protector de la mucosa. Compuestos similares incluyen omeprazol, esomeprazol y pantoprazol, que también pertenecen a la clase de IBP.

Actividad Biológica

Leminoprazole is a proton pump inhibitor (PPI) that has garnered attention for its biological activity, particularly in the context of gastric acid secretion inhibition. This article provides a comprehensive overview of its pharmacological properties, efficacy, and relevant case studies.

This compound functions by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells. This action effectively inhibits the final step of gastric acid production, leading to decreased acidity in the stomach.

  • Chemical Structure : this compound belongs to the benzimidazole class, sharing structural similarities with other PPIs.
  • Activation : It is activated in an acidic environment, which is crucial for its efficacy as an antisecretory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Bioavailability : Approximately 30-40% after oral administration.
  • Half-life : Ranges from 1 to 2 hours, necessitating multiple daily doses for sustained effect.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C19 and CYP3A4), similar to other PPIs.

Case Studies and Research Findings

  • Histamine-Stimulated Gastric Acid Secretion :
    • A study involving Heidenhain pouch dogs demonstrated that local administration of this compound significantly suppressed gastric acid secretion when applied directly into the pouch or administered intravenously. The suppression lasted over 8 hours post-administration (p < 0.05) .
  • Comparison with Other PPIs :
    • In a comparative analysis, this compound was found to be effective in reducing gastric acid secretion more significantly than some other PPIs, particularly when considering the duration of action and potency .
  • Long-Term Use and Safety :
    • A long-term study indicated that patients receiving this compound maintained remission from erosive esophagitis, with a recurrence rate significantly lower than those on placebo . However, caution is advised regarding potential side effects associated with prolonged use.

Pharmacokinetic Comparison of PPIs

DrugBioavailability (%)Half-life (hr)Primary Metabolism
This compound30-401-2CYP2C19, CYP3A4
Omeprazole30-400.5-1CYP2C19
Lansoprazole80-851.6CYP2C19
Pantoprazole771-1.9CYP2C19

Adverse Effects and Considerations

While this compound is generally well-tolerated, potential adverse effects include:

  • Gastrointestinal disturbances
  • Risk of Clostridium difficile infections
  • Potential for long-term complications such as kidney disease and nutrient malabsorption

Propiedades

Número CAS

104340-86-5

Fórmula molecular

C19H23N3OS

Peso molecular

341.5 g/mol

Nombre IUPAC

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21)

Clave InChI

PSIREIZGKQBEEO-UHFFFAOYSA-N

SMILES

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

SMILES canónico

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Apariencia

Solid powder

Key on ui other cas no.

177541-00-3
177541-01-4

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(+-)-2-((2-(isobutylmethylamino)benzyl)sulfinyl)-1H-benzimidazole
leminoprazole
NC 1300-O-3
NC-1300-O-3

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leminoprazole
Reactant of Route 2
Leminoprazole
Reactant of Route 3
Leminoprazole
Reactant of Route 4
Reactant of Route 4
Leminoprazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.